molecular formula C7H12F2O2 B2377139 (6,6-Difluorooxepan-2-yl)methanol CAS No. 2193058-92-1

(6,6-Difluorooxepan-2-yl)methanol

Cat. No.: B2377139
CAS No.: 2193058-92-1
M. Wt: 166.168
InChI Key: QMTFANGWJZZIOM-UHFFFAOYSA-N
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Description

(6,6-Difluorooxepan-2-yl)methanol is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 g/mol It is characterized by the presence of a difluorinated oxepane ring and a methanol group

Scientific Research Applications

(6,6-Difluorooxepan-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorooxepan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated epoxide with a suitable alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorooxepan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (6,6-Difluorooxepan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The difluorinated oxepane ring can interact with enzymes and receptors, leading to various biological effects. The methanol group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-Difluorooxepan-2-yl)methanol is unique due to its specific combination of a difluorinated oxepane ring and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(6,6-difluorooxepan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c8-7(9)3-1-2-6(4-10)11-5-7/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTFANGWJZZIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193058-92-1
Record name (6,6-difluorooxepan-2-yl)methanol
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